1-methyl-D-Proline

Beschreibung

The exact mass of the compound 1-methyl-D-Proline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-D-Proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-D-Proline including the price, delivery time, and more detailed information at info@benchchem.com.

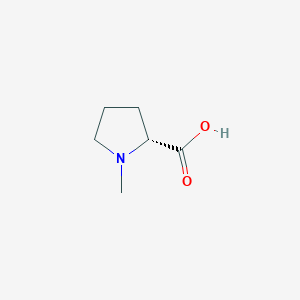

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357529 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-62-9 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of 1-methyl-D-proline

An In-depth Technical Guide to the Structure of 1-Methyl-D-Proline

Introduction

1-Methyl-D-proline is a synthetic derivative of D-proline, a non-proteinogenic amino acid. Its structure is characterized by a pyrrolidine ring, a carboxylic acid functional group, and a methyl group attached to the ring's nitrogen atom. This unique combination of features imparts significant conformational rigidity and specific stereochemistry, making it a valuable building block in medicinal chemistry and organic synthesis. For researchers and drug development professionals, a thorough understanding of its molecular architecture is crucial for leveraging its properties in the design of novel therapeutics and chiral catalysts. This guide provides a detailed examination of the structure of 1-methyl-D-proline, its physicochemical properties, and the implications of its structure on its chemical behavior and applications.

Part 1: Core Molecular Architecture

The structure of 1-methyl-D-proline is best understood by examining its fundamental components and their spatial arrangement.

Fundamental Components

1-methyl-D-proline is composed of three key structural features:

-

Pyrrolidine Ring: A five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. This cyclic structure is a defining feature of all proline analogues and is the primary source of their conformational rigidity compared to other amino acids.[1][2]

-

Carboxylic Acid Group: A -COOH group attached to the carbon atom at the 2-position of the pyrrolidine ring (the α-carbon). This group is responsible for the acidic properties of the molecule.

-

N-Methyl Group: A methyl (-CH3) group that replaces the hydrogen atom on the nitrogen (N1) of the pyrrolidine ring. This modification transforms the secondary amine of D-proline into a tertiary amine, which has significant consequences for its chemical properties and utility.[3]

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for 1-methyl-D-proline is (2R)-1-methylpyrrolidine-2-carboxylic acid .[4]

-

The "(2R)" designation specifies the stereochemistry at the chiral center, which is the α-carbon (C2). According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the configuration is assigned as 'R' (rectus). This is the enantiomer of the more common naturally occurring L-proline, which has the (2S) configuration.[3][4] The D-configuration is particularly significant in the design of enzyme inhibitors, where it can offer superior potency compared to the L-counterpart.[5][6]

Caption: 2D structure of (2R)-1-methylpyrrolidine-2-carboxylic acid.

Key Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-D-proline is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | [3][7] |

| Molecular Weight | 129.16 g/mol | [3][7] |

| IUPAC Name | (2R)-1-methylpyrrolidine-2-carboxylic acid | [4] |

| CAS Number | 58123-62-9 | [8] |

Part 2: Conformational Rigidity and Its Implications

The structural rigidity of 1-methyl-D-proline is a cornerstone of its utility in drug design and catalysis.

The Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. This conformational constraint limits the rotational freedom around the N-Cα and Cα-C bonds, which in turn restricts the possible backbone torsion angles (phi, φ) when incorporated into a peptide chain. This rigidity is crucial for stabilizing specific secondary structures like β-turns and polyproline helices in peptides and proteins.[6]

Impact of N-Methylation

The substitution of the amino hydrogen with a methyl group introduces several critical changes:

-

Tertiary Amine Formation: The nitrogen atom becomes a tertiary amine, which is less basic than the secondary amine of D-proline.

-

Elimination of Hydrogen Bond Donor: The N-methylated nitrogen cannot act as a hydrogen bond donor, a feature that can be exploited in drug design to disrupt or alter hydrogen bonding networks at a target binding site.[5]

-

Increased Lipophilicity: The addition of the methyl group increases the molecule's hydrophobicity, which can enhance properties such as cell membrane permeability and oral bioavailability of peptide-based drugs.[5]

-

Metabolic Stability: The N-methyl group can sterically hinder the approach of proteolytic enzymes, thus increasing the metabolic stability of peptides containing this moiety.[5]

-

Influence on Peptide Bond Isomerization: Peptide bonds involving the nitrogen of proline can exist in both cis and trans conformations. N-methylation can influence the energetic preference for one isomer over the other, providing another tool for controlling peptide conformation.[1]

Part 3: Spectroscopic and Analytical Characterization

The structure of 1-methyl-D-proline can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1-methyl-D-proline would show characteristic signals for the protons on the pyrrolidine ring, the methyl group, and the α-carbon. Based on data for D-proline, the α-proton (H2) is expected to appear as a multiplet around 4.1 ppm.[9] The N-methyl protons would introduce a new singlet, typically in the 2-3 ppm region. The protons on C3, C4, and C5 would appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule: one for the carboxyl group (~170-180 ppm), one for the α-carbon, three for the other carbons of the pyrrolidine ring, and one for the N-methyl carbon.

Mass Spectrometry (MS)

In mass spectrometry, 1-methyl-D-proline would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group. For instance, the mass spectrum of the methyl ester of N-methyl-L-proline shows a prominent peak corresponding to the loss of the methoxycarbonyl group.[10]

Part 4: Synthesis and Chemical Reactivity

Synthetic Pathways

1-methyl-D-proline is typically synthesized from its precursor, D-proline. A common laboratory-scale synthesis involves reductive amination.

Caption: A general synthetic workflow for N-methylation of D-proline.

Protocol: Reductive Amination of D-Proline

-

Dissolution: D-proline is dissolved in a suitable solvent, often an aqueous alkaline solution.

-

Aldehyde Addition: An aqueous solution of formaldehyde is added to the D-proline solution. This reacts with the secondary amine of D-proline to form an unstable iminium ion.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), is added to the reaction mixture. This agent selectively reduces the iminium ion to the N-methylated tertiary amine.

-

Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically through crystallization or chromatography.

Reactivity Profile

-

Carboxylic Acid: The -COOH group can undergo typical reactions such as esterification and amide bond formation. This is the primary site of reaction when incorporating 1-methyl-D-proline into a peptide chain using standard peptide synthesis protocols.

-

Tertiary Amine: The tertiary amine is nucleophilic but is generally unreactive in peptide coupling reactions. It can be protonated to form a quaternary ammonium salt.

Part 5: Relevance in Drug Discovery and Development

The unique structural attributes of 1-methyl-D-proline make it a highly sought-after component in modern drug design.

A Chiral Building Block

As a chiral molecule, 1-methyl-D-proline is a valuable building block in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.[5][11] It can be used to introduce a specific stereocenter into a target molecule, which is critical for achieving selective biological activity.

Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved therapeutic properties. Incorporating 1-methyl-D-proline into a peptide sequence is a key strategy in peptidomimetic design for several reasons:[5]

-

Enhanced Stability: As mentioned, the N-methyl group provides resistance to degradation by proteases.[5]

-

Conformational Control: The rigid ring structure helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.[5]

-

Improved Pharmacokinetics: The increased lipophilicity can lead to better absorption and distribution in the body.[5]

D-proline derivatives have shown significant promise as inhibitors of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[6] The constrained pyrrolidine ring is effective at orienting functional groups into the active site of enzymes.[6]

Conclusion

The structure of 1-methyl-D-proline, defined by its (2R)-stereochemistry, conformationally constrained pyrrolidine ring, and N-methylated tertiary amine, provides a powerful combination of features for molecular design. These structural elements impart rigidity, metabolic stability, and specific stereochemical control, making it an invaluable tool for researchers and scientists in drug development. A comprehensive understanding of this molecule's architecture is essential for its effective application in the synthesis of advanced therapeutics and complex chiral molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8988, D-Proline. Retrieved from [Link]

- Mandalapu, D. (2015).

-

Wikipedia. (2024). Proline. Retrieved from [Link]

-

NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (2017). N-Methyl-L-proline (HMDB0094696). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). Retrieved from [Link]

- Ribeiro da Silva, M. A. V., et al. (2014). Thermodynamic and Conformational Study of Proline Stereoisomers. The Journal of Physical Chemistry B, 118(22), 5944-5954.

-

Stanford Chemicals. (n.d.). What is the Importance of D-Proline in Drug Synthesis and Biological Processes?. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643474, N-Methyl-L-proline. Retrieved from [Link]

-

NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Rinaldi, M., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1549.

-

Stanford Chemicals. (2024). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 3. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]

- 8. 1-Methyl-D-Proline | 58123-62-9 [chemicalbook.com]

- 9. D-Proline(344-25-2) 1H NMR [m.chemicalbook.com]

- 10. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]

- 11. chemimpex.com [chemimpex.com]

1-Methyl-D-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Methyl-D-proline is a non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including N-methylation and D-configuration, impart valuable properties such as conformational rigidity, enhanced metabolic stability, and potential for improved cell permeability. This guide provides an in-depth technical overview of the physical and chemical properties of 1-methyl-D-proline, its synthesis, and its applications as a chiral building block in the design of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of N-Methylated D-Amino Acids in Drug Design

The strategic incorporation of N-methylated amino acids, particularly those with D-stereochemistry, into peptide-based drug candidates is a well-established strategy to overcome key pharmacological hurdles. N-methylation restricts the conformational freedom of the peptide backbone, which can lead to a higher affinity and selectivity for the biological target. Furthermore, the N-methyl group can act as a steric shield, protecting the adjacent peptide bond from enzymatic degradation by proteases, thereby enhancing the metabolic stability and in vivo half-life of the therapeutic. The D-configuration of 1-methyl-D-proline further contributes to proteolytic resistance, as natural proteases are typically specific for L-amino acids. These combined features make 1-methyl-D-proline a valuable building block in modern drug discovery.[1][2][3][4]

Physicochemical Properties of 1-methyl-D-proline

A thorough understanding of the physicochemical properties of 1-methyl-D-proline is essential for its effective use in chemical synthesis and formulation.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-1-methylpyrrolidine-2-carboxylic acid | [5] |

| Synonyms | N-methyl-D-proline, (R)-1-methylpyrrolidine-2-carboxylic acid | [5] |

| CAS Number | 58123-62-9 | [6][7] |

| Molecular Formula | C₆H₁₁NO₂ | [5][7][8][9][10] |

| Molecular Weight | 129.16 g/mol | [5][7][8][9][10] |

| Appearance | White to off-white solid/powder | [11] |

| Solubility | Soluble in water and polar organic solvents.[3][11] | |

| Melting Point | Data not readily available for the free amino acid. The hydrochloride salt has a reported melting point. | |

| Boiling Point | Data not readily available. | [11] |

| pKa | Data not readily available. Expected to have a pKa for the carboxylic acid group around 2-3 and a pKa for the tertiary amine around 10-11, similar to other N-methylated amino acids. |

Spectroscopic and Structural Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1-methyl-D-proline. While specific spectra for 1-methyl-D-proline are not widely published, the expected characteristics can be inferred from its structure and data for the L-enantiomer.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the α-proton at the chiral center, and the protons of the pyrrolidine ring. The chemical shifts will be influenced by the solvent and pH.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbonyl carbon, the N-methyl carbon, the α-carbon, and the three carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methyl-D-proline will exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the carboxylic acid.

-

A strong C=O stretching vibration for the carbonyl group.

-

C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For 1-methyl-D-proline, the expected mass for the protonated molecule [M+H]⁺ is approximately 130.0868 m/z.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 1-methyl-D-proline can be achieved through various methods, with a common strategy being the N-methylation of D-proline.

Caption: A generalized workflow for the synthesis of 1-methyl-D-proline.

Experimental Protocol: N-Methylation of D-Proline

A representative procedure for the N-methylation of D-proline is as follows:

-

Protection (Optional but Recommended): The carboxylic acid group of D-proline is often protected as an ester (e.g., methyl or benzyl ester) to prevent side reactions. This can be achieved by reacting D-proline with the corresponding alcohol under acidic conditions.

-

N-Methylation: The protected D-proline is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) to introduce the methyl group onto the nitrogen atom.

-

Deprotection: The protecting group on the carboxylic acid is removed. For example, a methyl ester can be hydrolyzed under basic conditions, while a benzyl ester can be cleaved by hydrogenolysis.

-

Purification: The final product is purified using techniques such as crystallization or chromatography.

Causality Behind Experimental Choices: The protection of the carboxylic acid group is crucial to prevent its reaction with the base used in the N-methylation step, which would lead to the formation of a salt and inhibit the desired reaction. The choice of methylating agent and base depends on the specific substrate and desired reaction conditions, with milder conditions often being preferred to minimize side reactions.

Chemical Reactivity

1-methyl-D-proline exhibits the characteristic reactivity of a secondary amino acid. The carboxylic acid can undergo esterification or amide bond formation. The tertiary amine is a weak base and can be protonated to form a quaternary ammonium salt.

Applications in Drug Development

1-methyl-D-proline is a valuable building block in the synthesis of a wide range of pharmaceutical compounds.[4] Its incorporation into drug candidates can offer several advantages:

-

Peptidomimetics: It can be used to create peptidomimetics with enhanced stability and defined conformations.

-

Chiral Ligands: The rigid pyrrolidine ring makes it a useful scaffold for the design of chiral ligands for asymmetric catalysis.

-

Modulation of Physicochemical Properties: The N-methyl group increases lipophilicity, which can improve a drug's ability to cross cell membranes.

Caption: The impact of 1-methyl-D-proline's properties on drug development.

Safety and Handling

1-methyl-D-proline should be handled in accordance with good laboratory practices.[13] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[13] Avoid inhalation of dust and contact with skin and eyes.[13] Store in a tightly closed container in a cool, dry place.[13]

Conclusion

1-methyl-D-proline is a specialized chemical entity with a unique combination of structural and stereochemical features that make it a valuable tool for medicinal chemists and drug developers. Its ability to confer conformational constraint, enhance metabolic stability, and modulate physicochemical properties makes it an attractive building block for the synthesis of next-generation therapeutics. This guide has provided a comprehensive overview of its core physical and chemical properties, synthetic considerations, and applications, serving as a foundational resource for its use in research and development.

References

- Fisher Scientific. (2009).

- ChemicalBook. (2023). 1-Methyl-D-Proline (58123-62-9).

- BLD Pharm. (n.d.). N-Methyl-D-proline Hydrochloride (702710-17-6).

- PubChem. (n.d.). N-Methyl-L-proline (CID 643474).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2023).

- Human Metabolome Database. (2017). Showing metabocard for N-Methyl-L-proline (HMDB0094696).

- Organic Syntheses. (n.d.). Synthesis of (S)

- NIST. (n.d.). L-Proline, 1-methyl-, methyl ester.

- ChemicalBook. (2022). D-Proline, 1-methyl-, methyl ester (9CI)

- PubChem. (n.d.). Methyl D-prolinate (CID 853476).

- Sigma-Aldrich. (n.d.). D-Proline methyl ester hydrochloride.

- CymitQuimica. (n.d.). CAS 43041-12-9: D-Proline methyl ester.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696).

- National Center for Biotechnology Information. (n.d.).

- Amino Acids. (n.d.). Boc-D-proline methyl ester - (CAS 73323-65-6).

- Santa Cruz Biotechnology. (n.d.). D-alpha-Methylproline (CAS 63399-77-9).

- ECHEMI. (n.d.). 42435-88-1, L-Proline, 1-methyl-5-oxo-, methyl ester Formula.

- BOC Sciences. (n.d.). What is the Importance of D-Proline in Drug Synthesis and Biological Processes?

- ChemScene. (n.d.). 58123-62-9 | N-Methyl-D-proline.

- PubChem. (n.d.). (2R)-1-methylpyrrolidine-2-carboxylic acid (CID 854034).

- MDPI. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors.

- Google Patents. (2021). CN107827802B - Synthesis method of D-proline.

- National Center for Biotechnology Information. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI.

- BOC Sciences. (2024).

- ACS Publications. (n.d.).

- Human Metabolome Database. (2006). Showing metabocard for D-Proline (HMDB0003411).

- ResearchG

- Guidechem. (n.d.).

- PubChem. (n.d.). D-Proline (CID 8988).

- ChemicalBook. (n.d.). N-Methyl-L-proline(475-11-6) 1H NMR spectrum.

- University of Calgary. (n.d.). Ch27 pKa and pI values.

- Wikipedia. (n.d.). Proline.

- Cheméo. (n.d.). Chemical Properties of Proline (CAS 147-85-3).

- BMRB. (n.d.).

Sources

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 5. (2R)-1-methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 854034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-D-Proline | 58123-62-9 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]

- 10. scbt.com [scbt.com]

- 11. CAS 43041-12-9: D-Proline methyl ester | CymitQuimica [cymitquimica.com]

- 12. N-Methyl-L-proline(475-11-6) 1H NMR [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-methyl-D-proline from D-proline

Introduction: The Significance of 1-methyl-D-proline in Modern Drug Discovery

1-methyl-D-proline, a chiral N-methylated amino acid, is a crucial building block in the synthesis of advanced therapeutics and complex biomolecules. Its unique structural properties, particularly the conformational rigidity imposed by the pyrrolidine ring and the N-methyl group, make it an invaluable component in the design of peptidomimetics and other pharmaceuticals. The incorporation of 1-methyl-D-proline can significantly enhance the metabolic stability, cell permeability, and binding affinity of peptide-based drugs, addressing some of the key challenges in their development. This guide provides a comprehensive overview of the synthesis of 1-methyl-D-proline from D-proline, with a focus on practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Strategic Approaches to the N-Methylation of D-proline: A Comparative Analysis

The selective methylation of the secondary amine in D-proline presents a unique synthetic challenge. Several methods can be employed for this transformation, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by factors such as scale, desired purity, and the availability of reagents and equipment.

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yield, stereochemical retention, no over-methylation, readily available and inexpensive reagents. | Requires heating, potential for side reactions if not carefully controlled. |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Milder reaction conditions compared to Eschweiler-Clarke. | May require careful pH control, some reducing agents are toxic. |

| Direct Alkylation | Methyl Iodide, Base | Simple procedure. | High risk of over-methylation to form quaternary ammonium salts, potential for racemization. |

This guide will focus on the Eschweiler-Clarke reaction as the primary and most reliable method for the synthesis of 1-methyl-D-proline, owing to its high efficiency, cost-effectiveness, and, most importantly, its ability to preserve the chiral integrity of the starting material.[1]

The Eschweiler-Clarke Reaction: A Deep Dive into Mechanism and Practical Application

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[1][2][3][4] The reaction utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[1]

Reaction Mechanism: A Step-by-Step Elucidation

The reaction proceeds through a two-step mechanism involving the formation of an iminium ion intermediate followed by its reduction by formic acid.

Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of 1-methyl-D-proline.

-

Iminium Ion Formation: D-proline reacts with formaldehyde to form a hydroxymethyl intermediate, which then dehydrates to form a transient iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible due to the concomitant release of carbon dioxide gas.[1]

A key advantage of this mechanism is that the tertiary amine product, 1-methyl-D-proline, cannot form another iminium ion, thus preventing over-methylation to the quaternary ammonium salt.[1] Furthermore, the reaction conditions are generally mild enough to avoid racemization of the chiral center.[1]

Experimental Protocol: Synthesis of 1-methyl-D-proline via the Eschweiler-Clarke Reaction

This protocol provides a detailed, step-by-step procedure for the synthesis of 1-methyl-D-proline from D-proline, adapted from established methodologies for the Eschweiler-Clarke reaction of amino acids.

Materials and Reagents

-

D-proline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Dowex 50WX8 ion-exchange resin (or equivalent)

-

Ammonium hydroxide (NH₄OH) solution

-

Ethanol

-

Diethyl ether

-

Deionized water

Reaction Workflow

Caption: Experimental workflow for the synthesis of 1-methyl-D-proline.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-proline (1.0 eq) in a mixture of 37% aqueous formaldehyde (2.5 eq) and 90% formic acid (2.5 eq).

-

Reaction: Heat the reaction mixture to 90-100°C and maintain at this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess formaldehyde and formic acid. Add deionized water to the residue and evaporate again to ensure complete removal of volatile acids.

-

Purification via Ion-Exchange Chromatography:

-

Prepare a column with Dowex 50WX8 resin (H⁺ form).

-

Dissolve the crude product in a minimal amount of deionized water and load it onto the column.

-

Wash the column with deionized water until the eluate is neutral to remove any unreacted anionic and neutral species.

-

Elute the 1-methyl-D-proline from the resin using a 2-4 M aqueous ammonium hydroxide solution.

-

Collect the fractions and monitor for the presence of the product using TLC.

-

-

Isolation and Crystallization:

-

Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water.

-

Dissolve the resulting solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 1-methyl-D-proline.

-

Characterization and Quality Control: Ensuring Product Purity and Identity

Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the N-methyl group as a singlet, typically around 2.8-3.0 ppm, and the characteristic protons of the proline ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the N-methyl carbon, typically in the range of 40-45 ppm, in addition to the carbons of the pyrrolidine ring and the carboxyl group.

Chiral Purity Analysis

The enantiomeric purity of the synthesized 1-methyl-D-proline is a critical parameter, especially for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after appropriate derivatization are the methods of choice for this analysis.

-

Chiral HPLC: The product can be derivatized with a chiral derivatizing agent, such as Marfey's reagent, and then analyzed on a reverse-phase HPLC column.[5] Alternatively, direct separation on a chiral stationary phase can be employed.

-

Chiral GC: Derivatization of the carboxylic acid and the amino group is necessary for GC analysis. This can be achieved by methylation followed by acetylation. The derivatized product is then analyzed on a chiral GC column.

Conclusion: A Robust and Scalable Synthesis of a Key Chiral Building Block

The Eschweiler-Clarke reaction provides a reliable, efficient, and scalable method for the synthesis of 1-methyl-D-proline from D-proline, preserving its critical stereochemistry. The detailed protocol and characterization methods outlined in this guide offer a comprehensive resource for researchers and drug development professionals. The availability of high-purity 1-methyl-D-proline is essential for advancing the development of novel peptide-based therapeutics and other complex chiral molecules, underscoring the importance of robust and well-characterized synthetic methodologies.

References

-

Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

- Houben-Weyl. (2004). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Volume E 22a. Georg Thieme Verlag.

- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Yadav, P., & Singh, R. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.

- Google Patents. (2021). Method for detecting trace chiral isomer D-proline in L-proline. CN114778743A.

- Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(25), 8769–8779.

- Li, W., et al. (2022). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. Molecules, 27(19), 6289.

- BenchChem. (2025). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.

- Zhang, Y., & Li, Z. (2014). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.

-

Biological Magnetic Resonance Data Bank. (n.d.). bmse000047 L-Proline. Retrieved from [Link]

- Lam, Y., et al. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. Beilstein Journal of Organic Chemistry, 13, 2236–2242.

- Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(11), 2821-2829.

- Siemion, I. Z., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

- Tycko, R., & Ishii, Y. (2023). Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. Journal of the American Chemical Society, 145(32), 17953–17965.

- Cummins, P. M., Dowling, O., & O'Connor, B. F. (2011). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Methods in Molecular Biology, 681, 215-228.

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

- Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1).

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 3. jk-sci.com [jk-sci.com]

- 4. synarchive.com [synarchive.com]

- 5. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-methyl-D-proline: CAS Number and Identification

<

This guide provides research, drug development, and quality control professionals with a comprehensive technical overview of 1-methyl-D-proline. It moves beyond basic data to detail the causality behind analytical choices, ensuring a robust and reliable identification framework for this important chiral building block.

Introduction: The Significance of 1-methyl-D-proline

1-methyl-D-proline, a derivative of the amino acid D-proline, is a crucial chiral intermediate in synthetic organic chemistry. Its rigid pyrrolidine ring and defined stereochemistry make it a valuable component in the synthesis of complex molecules, particularly pharmaceuticals. The stereoisomer, 1-methyl-L-proline (also known as hygric acid), is found in nature, but the D-enantiomer is primarily accessed through stereoselective synthesis. Accurate identification and confirmation of its chemical identity and enantiomeric purity are paramount for its application in regulated environments like drug development.

Core Chemical Identity

Precise identification begins with understanding the fundamental properties of the molecule. This section consolidates the key identifiers and physicochemical characteristics of 1-methyl-D-proline.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned a unique registry number to 1-methyl-D-proline, which is the universally accepted identifier for this specific chemical substance.

-

Primary Name: 1-methyl-D-proline[1]

-

Synonyms: N-Methyl-D-proline, (R)-1-methylpyrrolidine-2-carboxylic acid

It is critical to distinguish this from its L-enantiomer, 1-methyl-L-proline (CAS Number: 475-11-6), and the related α-methylated analogue, D-alpha-methylproline (CAS Number: 63399-77-9)[3][4][5][6].

Physicochemical Properties

A summary of the core physical and chemical data for 1-methyl-D-proline is presented below. This data is essential for material handling, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [1][6] |

| Molecular Weight | 129.16 g/mol | [1][5][6] |

| SMILES | CN1CCC[C@@H]1C(=O)O | [1] |

| InChI Key | CWLQUGTUXBXTLF-UWTATZPHSA-N | N/A |

Comprehensive Identification and Characterization Workflow

Identifying 1-methyl-D-proline and confirming its enantiomeric purity requires a multi-technique approach. The following workflow outlines the logical progression from structural confirmation to stereochemical verification. The causality behind each step is explained to provide a deeper understanding of the analytical strategy.

Spectroscopic Identification

Expertise: Spectroscopic methods provide unambiguous evidence of the covalent bond structure. We start with NMR as it gives the most detailed structural map.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive techniques for confirming the carbon-hydrogen framework.

-

¹H NMR: Will show characteristic peaks for the N-methyl group (a singlet), the α-proton on the chiral center, and the multiplets corresponding to the pyrrolidine ring protons. Predicted spectra for the related L-enantiomer provide a useful reference[7][8]. For instance, a predicted ¹H NMR spectrum of N-Methyl-L-proline in D₂O shows distinct chemical shifts that can be correlated[7].

-

¹³C NMR: Will confirm the presence of six distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the N-methyl carbon, and the four carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): This technique validates the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₆H₁₁NO₂). The protonated molecule [M+H]⁺ would have an expected m/z of approximately 130.0868. Mass spectral data for the L-isomer serves as an excellent comparison point[4].

-

Infrared (IR) Spectroscopy: IR provides confirmation of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O (carbonyl) stretch (typically ~1700-1725 cm⁻¹).

Chromatographic Purity and Chiral Separation

Trustworthiness: Spectroscopic data confirms the structure, but not its purity or, critically, its stereochemistry. Chromatographic methods are essential for this and must be validated to be trustworthy. The separation of enantiomers is the most challenging and important aspect.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.).

-

Causality: Enantiomers have identical physical properties in a non-chiral environment. Therefore, a chiral stationary phase (CSP) is required to create transient, diastereomeric complexes that have different energies, allowing them to be separated in time. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating proline derivatives[9][10].

-

Protocol: A typical method involves a normal-phase mobile system.

-

Column: Chiralpak AD-H or similar polysaccharide-based CSP.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier like ethanol or isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape[10].

-

Detection: Since 1-methyl-D-proline lacks a strong chromophore, UV detection at low wavelengths (~210 nm) is used. Alternatively, derivatization with a UV-active or fluorescent tag (e.g., NBD-Cl) can dramatically improve sensitivity[9].

-

Validation: The method must be validated by running a racemic (50:50 D/L) standard to confirm peak identification and resolution, ensuring the system can reliably separate the two enantiomers.

-

-

-

Chiral Gas Chromatography (GC): An alternative to HPLC, GC can offer high resolution and sensitivity but requires the analyte to be volatile.

-

Causality: 1-methyl-D-proline is a non-volatile amino acid. Therefore, a two-step derivatization is mandatory to make it suitable for GC analysis.

-

Protocol:

-

Esterification: The carboxylic acid group is first converted to an ester (e.g., a methyl ester) using a reagent like methanolic HCl.

-

Acylation: The secondary amine is then acylated using a reagent like trifluoroacetic anhydride (TFAA) to block the active hydrogen, improving peak shape and volatility.

-

Analysis: The resulting volatile derivative is injected onto a chiral GC column (e.g., CHIRALDEX® G-TA) for separation of the D and L enantiomers.

-

-

Synthesis Overview

1-methyl-D-proline is not typically isolated from natural sources and is produced via asymmetric synthesis. Common strategies involve the stereoselective alkylation or modification of proline derivatives, often using chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon[11][12][13]. For example, methods have been developed for the synthesis of α-alkylproline derivatives using dielectrophiles or through stereoselective alkylations of proline derivatives[11]. Understanding the synthetic route can provide insights into potential impurities that may need to be monitored during analysis.

Conclusion

The definitive identification of 1-methyl-D-proline (CAS: 58123-62-9) is a multi-faceted process that relies on a validated, orthogonal analytical approach. Structural confirmation is achieved through a combination of NMR and Mass Spectrometry. However, for a chiral molecule intended for pharmaceutical applications, this is insufficient. The critical determinant of quality is enantiomeric purity, which must be rigorously assessed using a validated chiral chromatographic method, typically HPLC with a chiral stationary phase. By understanding the rationale behind each technique, scientists can confidently establish the identity, purity, and stereochemical integrity of this vital synthetic building block.

References

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 12(7), 1465-1509. [Link]

-

Human Metabolome Database. Showing metabocard for N-Methyl-L-proline (HMDB0094696). [Link]

-

PubChem. N-Methyl-L-proline | C6H11NO2 | CID 643474. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). [Link]

-

MDPI. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. [Link]

-

Organic Syntheses. SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. [Link]

-

ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

-

ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Methyl-D-Proline | 58123-62-9 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for N-Methyl-L-proline (HMDB0094696) [hmdb.ca]

- 4. N-Methyl-L-proline | C6H11NO2 | CID 643474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) [hmdb.ca]

- 8. N-Methyl-L-proline(475-11-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Evolution of Asymmetric Aminocatalysis: A Technical Guide to the Discovery and History of N-Alkylated Proline Catalysts

Abstract

The ascent of asymmetric organocatalysis represents a paradigm shift in modern synthetic chemistry, establishing a third pillar alongside biocatalysis and metal catalysis. At the heart of this revolution lies the humble amino acid, L-proline, and its subsequent, more sophisticated N-alkylated derivatives. This technical guide provides an in-depth exploration of the historical trajectory of these powerful catalysts, from their serendipitous discovery in industrial steroid synthesis to their current status as precision tools in pharmaceutical development. We will dissect the key conceptual breakthroughs, explore the mechanistic nuances that govern their stereochemical control, and provide practical insights into their application. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and evolution of this critical class of organocatalysts.

The Genesis: Proline's Emergence from Obscurity

For decades, the synthesis of chiral molecules relied almost exclusively on chiral auxiliaries, biocatalysis, or transition metal complexes. The idea that a small, metal-free organic molecule could efficiently induce stereoselectivity was a concept that remained largely unexplored until the pioneering, yet initially underappreciated, work of two independent industrial groups in the early 1970s.

Working at Hoffmann-La Roche, Zoltan Hajos and David Parrish were investigating the synthesis of a chiral building block for steroids. They discovered that a catalytic amount (3 mol%) of the naturally occurring amino acid (S)-proline could effect an intramolecular aldol cyclization of an achiral triketone to furnish a bicyclic ketol with an impressive 93% enantiomeric excess (ee).[1] Concurrently, a group at Schering AG led by Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert reported a similar transformation, albeit under different conditions, leading to the corresponding enone product after dehydration.[1][2] This transformation is now collectively known as the Hajos–Parrish–Eder–Sauer–Wiechert (HPESW) reaction .[1]

Despite the remarkable efficiency and stereoselectivity of this reaction, its potential as a general catalytic strategy lay dormant for nearly three decades. The broader implications of using a simple amino acid as a chiral catalyst were not fully realized, and the field of organocatalysis remained a niche curiosity.

The Renaissance: List and Barbas and the Dawn of Modern Organocatalysis

The year 2000 marked a watershed moment. Inspired by the enamine-based mechanism of Class I aldolase enzymes, the research groups of Benjamin List at the Scripps Research Institute and Carlos F. Barbas III, also at Scripps, independently reported the first proline-catalyzed intermolecular asymmetric aldol reaction.[3][4][5][6] They demonstrated that L-proline could catalyze the reaction between acetone and a variety of aldehydes, producing the corresponding aldol products in high yields and with excellent enantioselectivities.[3][5]

This rediscovery was the catalyst for an explosion of interest in the field. The work of List and Barbas demonstrated that the principle discovered by Hajos and Parrish was not an isolated curiosity but a broadly applicable strategy for asymmetric C-C bond formation. It laid the foundation for the development of "enamine catalysis" as a major branch of organocatalysis.[6]

The Enamine Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of proline and its derivatives hinges on their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This activation mode mimics the strategy used by Class I aldolase enzymes. The generally accepted catalytic cycle for the proline-catalyzed aldol reaction proceeds as follows:

-

Enamine Formation: The secondary amine of proline reacts with the ketone (donor) to form a carbinolamine, which then dehydrates to form a chiral enamine intermediate.

-

Stereoselective C-C Bond Formation: The nucleophilic enamine attacks the electrophilic aldehyde (acceptor). The stereochemistry of this step is directed by a highly organized, chair-like transition state, often referred to as the Houk-List model.[7] The carboxylic acid group of proline plays a crucial role, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding and later as a proton shuttle.[6]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral β-hydroxy carbonyl product and regenerate the proline catalyst, completing the cycle.

}

Beyond Proline: The Rationale and Rise of N-Substituted Derivatives

While proline was revolutionary, it was not without limitations. Its high polarity results in poor solubility in many common organic solvents, often necessitating the use of polar aprotic solvents like DMSO or DMF, or even neat conditions.[8] Furthermore, high catalyst loadings (10-30 mol%) are often required to achieve good reaction rates and selectivities. These drawbacks spurred a new wave of innovation focused on modifying the proline scaffold to create second-generation catalysts with improved properties.

The strategic point of modification became the nitrogen atom of the pyrrolidine ring. By replacing the N-H proton with an alkyl, aryl, or sulfonyl group, researchers could systematically tune the catalyst's steric and electronic properties, leading to significant improvements in solubility, activity, and stereoselectivity.

The Pioneers of N-Modification: Hayashi, Gong, Ley, Carter, and Yang

The early 2000s saw several key research groups spearhead the development of N-substituted proline catalysts.

-

Prolinamides (Hayashi and Gong): The groups of Yujiro Hayashi and Liu-Zhu Gong/Yun-Dong Wu pioneered the use of L-prolinamides. An early seminal paper in 2004 showed that prolinamides derived from L-proline and various amines could catalyze the direct aldol reaction.[9] A crucial discovery was that the nature of the amide substituent was critical. While simple N-alkyl amides gave low enantioselectivity, N-aryl amides were more effective, and efficiency increased with electron-withdrawing groups on the aryl ring.[9] The most significant breakthrough came with prolinamides derived from chiral amino alcohols. The terminal hydroxyl group was found to participate in a key secondary hydrogen-bonding interaction with the aldehyde in the transition state, leading to dramatically enhanced enantioselectivities (up to >99% ee) and reactivity.[9][10] Subsequently, Cong-Gui Zhao reported that C2-symmetric bisprolinamides exhibited even greater reactivity, allowing for lower catalyst loadings.[4][5][11]

-

Tetrazoles and Acylsulfonamides (Ley): The group of Steven V. Ley sought to address proline's solubility issues by replacing the carboxylic acid with a tetrazole group, a known bioisostere.[8][12] The resulting 5-(pyrrolidin-2-yl)tetrazole proved to be an excellent catalyst for Mannich and nitro-Michael reactions, notably being effective in less polar solvents like dichloromethane where proline itself fails.[8] This work demonstrated that modifying the acidic moiety could profoundly impact the catalyst's physical properties without compromising its catalytic efficiency.

-

Proline Sulfonamides (Carter and Yang): A major advance came from the labs of Rich G. Carter and Hua Yang with the development of N-sulfonylated prolinamides.[3][13] These catalysts, particularly N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, nicknamed "Hua Cat," proved to be exceptionally effective for a range of transformations, including aldol, Mannich, and Michael reactions.[3][13][14] The sulfonamide group acts as a strong hydrogen-bond donor, similar to a carboxylic acid, but the overall lipophilicity of the catalyst is increased, allowing for excellent performance in a wider range of solvents.[15] These catalysts have shown particular utility in the challenging construction of all-carbon quaternary stereocenters.[3]

}

Performance and Mechanistic Implications of N-Substitution

The modification of the proline nitrogen fundamentally alters the catalyst's interaction with the substrates in the stereochemistry-determining transition state. The N-substituent, particularly when it contains a hydrogen-bond donor like an amide or sulfonamide, enforces a more rigid and defined orientation of the reacting partners.

In the case of prolinamide catalysts, the amide N-H proton forms a crucial hydrogen bond with the carbonyl oxygen of the aldehyde acceptor. This secondary interaction, in addition to the enamine's approach, creates a highly organized, bifunctional activation complex that enhances both reactivity and facial selectivity.

}

Comparative Performance Data

The superiority of N-substituted proline catalysts over proline itself is evident across a range of asymmetric transformations. The increased solubility allows reactions to be run in a wider variety of solvents, and the enhanced activity often permits lower catalyst loadings and reaction temperatures, which can further improve selectivity.

Table 1: Comparison of Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 97 | [2] |

| Prolinamide (Hayashi) | 20 | Neat | 48 | 95 | >99:1 | 96 | [9] |

| Bisprolinamide (Zhao) | 10 | Neat | 24 | 98 | >99:1 | 98 | [11] |

| "Hua Cat" (Carter/Yang) | 10 | Toluene | 24 | 95 | >99:1 | >99 | [13][15] |

Table 2: Comparison of Catalysts in the Asymmetric Mannich Reaction

| Catalyst | Reaction | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| L-Proline | Aldehyde + Ketone + Amine | 20 | DMSO | 94 | >95:5 | 99 | [16] |

| Tetrazole (Ley) | Aldehyde + Imine | 1 | CH₂Cl₂ | 99 | >20:1 | 98 | [8] |

| "Hua Cat" (Carter/Yang) | Aldehyde + Imine | 10 | Toluene | 91 | 96:4 | 99 | [13] |

Note: Reaction conditions and substrates may vary between studies; this table serves as a general comparison.

Applications in Drug Development and Total Synthesis

The high efficiency, predictability, and operational simplicity of N-alkylated proline catalysts have made them invaluable tools for the pharmaceutical industry and academic total synthesis. Their ability to construct complex chiral centers under mild, metal-free conditions is highly desirable for creating active pharmaceutical ingredients (APIs).

A prominent example is in the synthesis of the antiviral drug Oseltamivir (Tamiflu®) . Several efficient syntheses have been developed that leverage organocatalysis to establish key stereocenters. The Hayashi group reported a route where a diphenylprolinol silyl ether, an N-alkylated proline derivative, catalyzed a crucial asymmetric Michael addition reaction, rapidly constructing the chiral cyclohexane core of the molecule with excellent stereocontrol.[17] This organocatalytic approach provided a more efficient and sustainable alternative to routes starting from natural products like shikimic acid.[17]

While not used in the final manufacturing process, organocatalytic routes have been instrumental in the development of the DPP-4 inhibitor Sitagliptin (Januvia®) . Early synthetic strategies explored the use of proline-catalyzed Mannich reactions to form the chiral β-amino acid core.[18][19] These studies demonstrated the feasibility of using organocatalysis to access key intermediates, paving the way for the ultimate development of a highly efficient asymmetric enzymatic transamination for the commercial process.[19]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these catalysts, a representative protocol for an asymmetric aldol reaction is provided below.

Synthesis of an N-Aryl Prolinamide Catalyst

}

Step-by-Step Protocol:

-

Amide Coupling: To a solution of N-Boc-L-proline (1.0 equiv) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv). Stir the mixture for 15 minutes.

-

Add the desired aniline derivative (1.1 equiv) followed by triethylamine (1.5 equiv).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-Boc protected prolinamide.

-

Boc Deprotection: Dissolve the purified N-Boc-prolinamide in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual acid. The resulting TFA salt can often be used directly, or it can be neutralized with a mild base to yield the free amine catalyst.

Self-Validation: The progress of each step should be monitored by TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The optical rotation should be measured to confirm the retention of stereochemical integrity.

Prolinamide-Catalyzed Asymmetric Aldol Reaction

-

To a vial charged with the N-aryl prolinamide catalyst (10 mol%), add the ketone (e.g., cyclohexanone, 2.0 equiv).

-

Add the solvent (e.g., toluene, 1.0 M) and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv) to the stirred mixture.

-

Monitor the reaction by TLC. Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product. The enantiomeric excess (ee) of the major diastereomer should be determined by chiral HPLC analysis.

Conclusion and Future Outlook

The journey from the HPESW reaction to the sophisticated, rationally designed N-alkylated proline catalysts of today is a testament to the power of mechanistic inquiry and creative catalyst design. What began as an industrial process for steroid synthesis has blossomed into a fundamental pillar of asymmetric synthesis. N-substituted proline derivatives have overcome many of the parent molecule's limitations, offering superior solubility, enhanced reactivity, and often, near-perfect stereocontrol. Their impact is profoundly felt in the pharmaceutical industry, where they enable more efficient and sustainable routes to complex chiral molecules.

The field continues to evolve, with ongoing research into catalyst immobilization, applications in flow chemistry, and the development of novel N-substituents that can tackle even more challenging transformations. The history of N-alkylated proline catalysts serves as a powerful case study in how a deep understanding of reaction mechanisms can drive the innovation of practical and powerful synthetic tools.

References

-

List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link][3][4][5]

-

Yang, H., & Carter, R. G. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Synlett, 2010(19), 2827-2838. [Link][3][13][14]

-

Samanta, S., Liu, J., Dodda, R., & Zhao, C. G. (2005). C2-symmetric bisprolinamide as a highly efficient catalyst for direct aldol reaction. Organic letters, 7(23), 5321-5323. [Link][4][11]

-

List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link][2][5][20]

-

Zhao, C. G., et al. (2005). C2-Symmetric Bisprolinamide as a Highly Efficient Catalyst for Direct Aldol Reaction. Organic Letters, 7(23), 5321-5323. [Link][11]

-

Chem-Station. (2014). List-Barbas Aldol Reaction. Chem-Station International Edition. [Link][6]

-

L-Prolinamide: The Versatile Organocatalyst for Modern Synthesis. (n.d.). Hopax Fine Chemicals. [Link]

-

Carter, R. G., & Yang, H. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC. [Link][14]

-

Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link][8]

-

Tang, Z., Jiang, F., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755-5760. [Link][2][9][10]

-

Hayashi, Y. (n.d.). Researchmap. [Link]

-

List, B., Pojarliev, P., & Martin, H. J. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827-833. [Link][16]

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link][2]

-

List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5839–5842. [Link][20]

-

Asymmetric catalysis by l-prolinamide based small molecules. (n.d.). ResearchGate. [Link]

-

Transition state model for direct asymmetric aldol reaction catalysed by prolinamide 26. (n.d.). ResearchGate. [Link]

-

Novel supported and unsupported prolinamides as organocatalysts for enantioselective cyclization of triketones. (n.d.). ResearchGate. [Link]

-

Catalytic cycle of proline catalyzed aldol reactions. (n.d.). ResearchGate. [Link]

-

Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(45), 11273-11283. [Link][7]

-

Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[13]rotaxanes. (2020). National Institutes of Health. [Link]

-

Hayashi, Y., Umekubo, N., & Hirama, T. (2017). Prolinate Salts as Catalysts for α-Aminoxylation of Aldehyde and Associated Mechanistic Insights. Organic Letters, 19(16), 4155-4158. [Link]

-

The Journal of Organic Chemistry 1974 Volume.39 No.12. (1974). ACS Publications. [Link]

-

Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link][1]

-

A review: L- Proline as an organocatalyst. (2021). ResearchGate. [Link]

-

Proline organocatalysis. (n.d.). Wikipedia. [Link]

-

Professor Steve Ley CBE FRS FMedSci. (n.d.). University of Cambridge. [Link]

-

L-Proline: A Versatile Organocatalyst (A Review). (2016). ResearchGate. [Link]

-

Proline-Catalyzed Asymmetric Reactions. (2016). ResearchGate. [Link]

-

Prolinamide vs Prolinethioamides as Recyclable Catalysts. (n.d.). ResearchGate. [Link][15]

-

Hayashi, Y. (2022). Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-aldol Reactions of Two Different Aldehydes. The Chemical Record, 22(10), e202200159. [Link]

-

Professor Steven V. Ley Research Group. (n.d.). [Link]

-

Yujiro Hayashi. (n.d.). Tohoku University. [Link]

-

de la Torre, M. G., & Gotor-Fernández, V. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(18), 5645. [Link][17]

-

Chen, Y. K., et al. (2016). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 1(5), 822-828. [Link][18]

-

Ren, W., et al. (2015). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society, 137(43), 13749-13752. [Link]

-

Desai, A. A. (2011). Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis. Angewandte Chemie International Edition, 50(9), 1974-1976. [Link][19]

Sources

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. moodle2.units.it [moodle2.units.it]

- 3. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 4. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 5. Proline-Catalyzed Direct Asymmetric Aldol Reactions :: MPG.PuRe [pure.mpg.de]

- 6. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B414742A [pubs.rsc.org]

- 9. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 13. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Proline-Catalyzed Direct Asymmetric Aldol Reactions | Scilit [scilit.com]

- 17. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sitagliptin manufacture: a compelling tale of green chemistry, process intensification, and industrial asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on 1-methyl-D-proline conformation

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Methyl-D-proline Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-D-proline, a non-proteinogenic amino acid, is a critical component in the design of peptidomimetics and therapeutic agents due to the unique conformational constraints it imposes. The N-methylation and the D-configuration synergistically influence the pyrrolidine ring pucker, the cis-trans isomerization of the preceding peptide bond, and the backbone dihedral angles (φ, ψ). Understanding these conformational preferences is paramount for the rational design of molecules with desired biological activities. This guide provides a comprehensive overview of the theoretical methodologies employed to study the conformational landscape of 1-methyl-D-proline, details its key structural features, and presents a validated computational workflow for its analysis.

Introduction: The Structural Significance of 1-Methyl-D-proline

Proline's cyclic structure introduces significant constraints on the polypeptide backbone, making it a "structural disruptor" of secondary structures like α-helices and β-sheets.[1] The substitution of the α-hydrogen with a methyl group, as in α-methylproline, further restricts the conformational space, particularly the φ torsion angle.[2][3] N-methylation, creating 1-methyl-D-proline, adds another layer of complexity, influencing the energetics of cis-trans isomerization and the pucker of the five-membered ring. These structural constraints are invaluable in drug design for stabilizing specific peptide conformations, such as β-turns, to enhance receptor binding affinity and metabolic stability.[4]

Theoretical studies, primarily through quantum mechanics (QM) and molecular dynamics (MD) simulations, are indispensable for elucidating the intricate conformational landscape of such modified amino acids. These methods provide insights into the relative energies of different conformers, the barriers to their interconversion, and their dynamic behavior in solution.[5][6][7]

Theoretical Methodologies for Conformational Elucidation

A multi-faceted computational approach is necessary to accurately model the conformational behavior of 1-methyl-D-proline. The primary methodologies include Quantum Mechanics for accurate energy calculations of static structures and Molecular Dynamics for exploring the conformational space over time.

Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide highly accurate descriptions of molecular geometries and energies by solving the electronic Schrödinger equation.[5] These methods are crucial for determining the relative stabilities of different ring puckers and cis/trans isomers.

Key Considerations for QM Analysis:

-

Method Selection: DFT functionals like B3LYP are often a good compromise between accuracy and computational cost for systems of this size.[2][8]

-

Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is typically sufficient to provide reliable results.[2][8]

-

Solvation Models: The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is critical as the relative energies of conformers can change significantly between the gas phase and an aqueous environment.[5]

Experimental Protocol: QM Geometry Optimization

-

Structure Generation: Build initial 3D structures for the Cγ-endo and Cγ-exo puckers of 1-methyl-D-proline.

-

Input File Preparation: Create an input file for a QM software package (e.g., Gaussian, ORCA) specifying the coordinates, charge, multiplicity, level of theory (e.g., B3LYP/6-31+G(d,p)), and a command for geometry optimization.

-

Calculation Execution: Run the QM calculation.

-

Analysis: Extract the final optimized energies and geometric parameters (bond lengths, angles, dihedrals) from the output file. The conformer with the lower final energy is the more stable one.

Diagram: Quantum Mechanics Workflow

Caption: Workflow for QM geometry optimization.

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion.[9] This technique allows for the exploration of the conformational landscape and the study of dynamic processes like ring pucker transitions and cis/trans isomerization.

Key Considerations for MD Simulations:

-

Force Fields: The choice of a force field (e.g., AMBER, CHARMM, GROMOS) is critical for accurately describing the potential energy of the system.

-

Solvation: Explicit solvent models (e.g., TIP3P water) provide a more realistic environment than implicit models but are more computationally expensive.

-

Simulation Time: The simulation must be run long enough to adequately sample the conformational space of interest. For proline isomerization, this can require enhanced sampling techniques due to high energy barriers.[6]

Experimental Protocol: MD Simulation Setup

-

System Preparation: Place the 1-methyl-D-proline molecule in a periodic box of solvent (e.g., water).

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NVT and NPT ensembles).

-

Production Run: Run the simulation for the desired length of time, saving the coordinates at regular intervals.

-

Trajectory Analysis: Analyze the resulting trajectory to determine the populations of different conformers, dihedral angle distributions, and other structural properties.

Diagram: Molecular Dynamics Workflow

Caption: General workflow for an MD simulation.